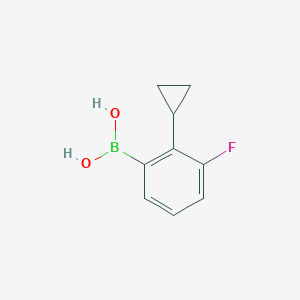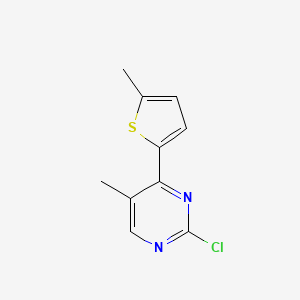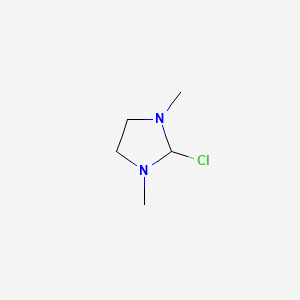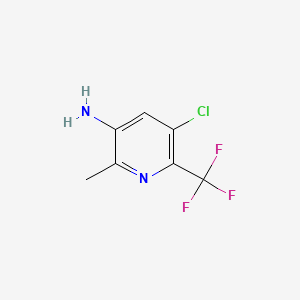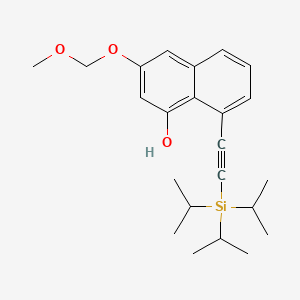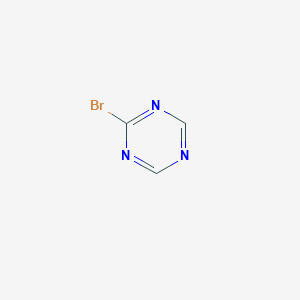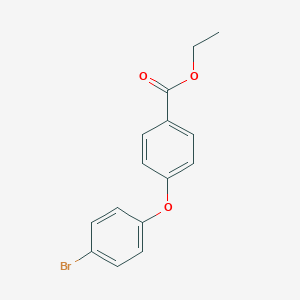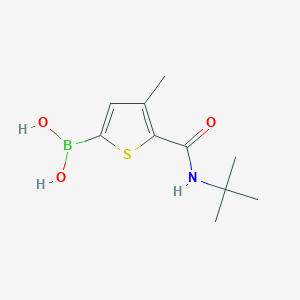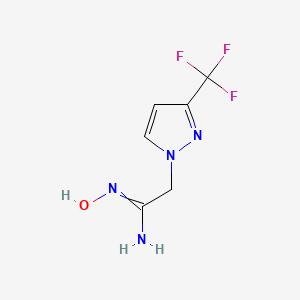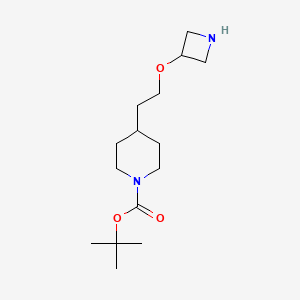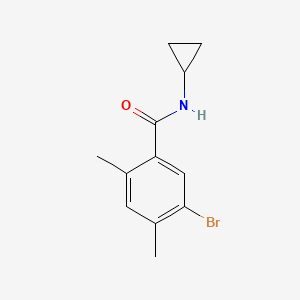![molecular formula C18H10ClNO2 B13929076 2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole](/img/structure/B13929076.png)
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a fused ring system that includes a carbazole moiety and a benzodioxin ring, with a chlorine atom attached to the second position of the benzodioxin ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the carbazole core, followed by the introduction of the benzodioxin ring and the chlorination step. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized carbazole derivatives.
科学研究应用
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties, such as organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
相似化合物的比较
Similar Compounds
5H-[1,4]benzodioxino[2,3-b]carbazole: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-5H-[1,4]benzofuro[3,2-c]carbazole: Similar structure but with a furo ring instead of a dioxino ring, leading to different electronic properties.
Uniqueness
2-Chloro-5H-[1,4]benzodioxino[2,3-b]carbazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and interactions with other molecules. This makes it a valuable compound for developing new materials and studying complex chemical and biological systems.
属性
分子式 |
C18H10ClNO2 |
|---|---|
分子量 |
307.7 g/mol |
IUPAC 名称 |
6-chloro-14,21-dioxa-10-azapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),2,4(9),5,7,11,15,17,19-nonaene |
InChI |
InChI=1S/C18H10ClNO2/c19-10-5-6-13-11(7-10)12-8-17-18(9-14(12)20-13)22-16-4-2-1-3-15(16)21-17/h1-9,20H |
InChI 键 |
JEOSNAUPLLUKRP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C4C(=C3)C5=C(N4)C=CC(=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


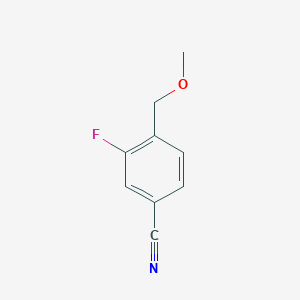
![6,7-Dihydro[1,3]thiazolo[2,3-f]purin-4-ol](/img/structure/B13929001.png)
